N-(1-benzothien-2-ylmethyl)propan-2-amine hydrochloride
Description
Discovery and Structural Elucidation of Benzothiophene-Based Amines
The structural foundation of N-(1-benzothien-2-ylmethyl)propan-2-amine hydrochloride traces its origins to the discovery of benzothiophene itself, which emerged from the pioneering work in heterocyclic chemistry during the late nineteenth century. Benzothiophene, the parent heterocyclic system, was first identified as an aromatic organic compound with molecular formula C₈H₆S, characterized by its distinctive naphthalene-like odor and occurrence as a natural constituent of petroleum-related deposits such as lignite tar. The systematic exploration of benzothiophene derivatives led to the recognition that this heterocyclic scaffold could accommodate various functional group modifications, particularly at the 2-position, where methylene linkages to amine substituents proved chemically viable.
The structural elucidation of benzothiophene-based amines evolved through systematic synthetic approaches that recognized the electronic properties of the benzothiophene ring system. Research findings demonstrated that the fusion of a benzene ring with thiophene creates a stable aromatic system where the sulfur heteroatom influences both the electronic distribution and the reactivity patterns of attached substituents. Spectroscopic analysis revealed that compounds such as N-(1-benzothien-2-ylmethyl)propan-2-amine exhibit characteristic nuclear magnetic resonance patterns consistent with the benzothiophene core structure, including distinctive chemical shifts for the thiophene protons and the methylene bridge connecting to the amine functionality.
Modern analytical techniques have confirmed the three-dimensional structural arrangements of these compounds, with computational studies indicating that the benzothiophene ring system maintains planarity while the attached amine substituents adopt conformations that minimize steric interactions. The development of advanced synthetic methodologies has enabled the preparation of increasingly complex benzothiophene-amine derivatives, with this compound representing a well-characterized example where the isopropylamine group provides both structural diversity and potential for further chemical modification.
Nomenclature and Chemical Classification
The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for heterocyclic compounds containing both aromatic and aliphatic amine components. The compound name reflects several key structural elements: the benzothien designation identifies the fused benzene-thiophene ring system, the 2-ylmethyl portion specifies attachment at the 2-position of the thiophene ring through a methylene linker, and the propan-2-amine component indicates the presence of an isopropylamine substituent.
Chemical classification systems place this compound within multiple overlapping categories that reflect its diverse structural features. Primary classification identifies it as a heterocyclic compound due to the presence of the sulfur-containing benzothiophene ring system. Secondary classification recognizes it as a secondary amine, given the nitrogen atom's attachment to two carbon-containing groups: the benzothiophene methyl substituent and the isopropyl group. The hydrochloride salt form represents a common pharmaceutical salt preparation that enhances solubility characteristics while maintaining the essential structural and chemical properties of the parent amine.
| Chemical Classification Category | Specific Designation | Structural Basis |
|---|---|---|
| Heterocyclic Type | Benzothiophene derivative | Fused benzene-thiophene ring system |
| Amine Classification | Secondary amine | Nitrogen bonded to two carbon groups |
| Salt Form | Hydrochloride salt | Protonated amine with chloride counterion |
| Molecular Formula (free base) | C₁₂H₁₅NS | Molecular composition without salt |
| Molecular Formula (salt) | C₁₂H₁₆ClNS | Molecular composition including hydrochloride |
The Chemical Abstracts Service registry system assigns distinct identification numbers to both the free base form (886504-98-9) and the hydrochloride salt (1185099-45-9), reflecting the chemical database recognition of these as separate molecular entities with distinct properties. This dual registration system acknowledges that salt formation represents a significant chemical modification that affects physical properties, solubility characteristics, and analytical behavior while preserving the core molecular structure and most chemical reactivity patterns.
Position in the Heterocyclic Compound Taxonomy
Within the comprehensive taxonomy of heterocyclic compounds, this compound occupies a specific position that reflects both its structural complexity and its relationship to other sulfur-containing aromatic systems. The benzothiophene core places this compound within the broader family of chalcogenophenes, which includes analogous compounds containing oxygen (benzofuran), selenium (benzoselenophene), and tellurium (benzotellurophene) heteroatoms. The thiophene component of the benzothiophene system shares fundamental aromatic characteristics with other five-membered heterocycles, including furan, pyrrole, and selenophene, all of which exhibit similar planar geometries and aromatic stabilization patterns.
The taxonomic classification further extends to consideration of the compound's position among substituted benzothiophenes, where the 2-methylamine substituent represents one of many possible functional group modifications. Research has documented extensive families of benzothiophene derivatives that incorporate various substituents at different ring positions, with 2-substituted derivatives forming a particularly well-studied subfamily due to the favorable electronic properties and synthetic accessibility of this substitution pattern. The amine functionality introduces additional taxonomic considerations, as it classifies the compound among nitrogen-containing heterocyclic derivatives and specifically among benzothiophene-amine conjugates.
Comparative analysis with related heterocyclic systems reveals that benzothiophene derivatives exhibit unique electronic properties that distinguish them from their oxygen and nitrogen analogues. The sulfur heteroatom contributes to increased polarizability and modified aromatic character compared to benzofuran or indole systems. These electronic differences manifest in distinct reactivity patterns, spectroscopic signatures, and physical properties that establish benzothiophene derivatives as a chemically distinct subfamily within the broader heterocyclic taxonomy. The specific substitution pattern in N-(1-benzothien-2-ylmethyl)propan-2-amine creates a molecular architecture that combines the electronic properties of the benzothiophene system with the basicity and hydrogen-bonding capabilities of the secondary amine functionality.
Historical Development of Benzothiophene Chemistry
The historical development of benzothiophene chemistry began with foundational discoveries in thiophene chemistry during the late nineteenth century, when Viktor Meyer identified thiophene as a contaminant in benzene in 1882. Meyer's observation that isatin forms a blue dye when mixed with sulfuric acid and crude benzene led to the isolation of thiophene as the actual substance responsible for this distinctive reaction, establishing the first systematic understanding of sulfur-containing aromatic heterocycles. This discovery laid the groundwork for subsequent investigations into more complex thiophene-containing systems, including the fused ring structures that would eventually encompass benzothiophene and its derivatives.
The evolution from simple thiophene to benzothiophene derivatives occurred through systematic exploration of synthetic methodologies that could construct fused aromatic systems. Early synthetic approaches focused on cyclization reactions that could form the thiophene ring adjacent to existing benzene rings, or alternatively, methods that could fuse benzene rings onto existing thiophene scaffolds. These synthetic developments coincided with growing understanding of aromatic chemistry and heterocyclic reactivity patterns, providing the theoretical framework necessary for rational design of benzothiophene derivatives with specific substitution patterns.
The emergence of benzothiophene-amine derivatives as a distinct chemical subfamily occurred during the twentieth century as synthetic organic chemistry developed increasingly sophisticated methods for functional group introduction and modification. Research findings documented that benzothiophene systems could accommodate various nucleophilic substitution reactions, alkylation processes, and functional group transformations that enabled the attachment of amine substituents at specific ring positions. The development of protecting group strategies, selective reaction conditions, and purification techniques facilitated the synthesis of complex derivatives such as N-(1-benzothien-2-ylmethyl)propan-2-amine with high purity and well-defined structural characteristics.
Contemporary developments in benzothiophene chemistry have emphasized the relationship between structural modifications and molecular properties, with particular attention to how different substituent patterns influence electronic behavior, chemical reactivity, and physical characteristics. Modern synthetic methodologies have enabled the preparation of extensive libraries of benzothiophene derivatives, including systematic series of amine-substituted compounds that allow for detailed structure-activity relationship studies. The availability of advanced analytical techniques, including nuclear magnetic resonance spectroscopy, mass spectrometry, and crystallographic analysis, has provided unprecedented insight into the three-dimensional structures and dynamic behavior of these compounds, establishing a comprehensive foundation for understanding their chemical and physical properties.
Properties
IUPAC Name |
N-(1-benzothiophen-2-ylmethyl)propan-2-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NS.ClH/c1-9(2)13-8-11-7-10-5-3-4-6-12(10)14-11;/h3-7,9,13H,8H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJSJLRSHFQNOJU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC1=CC2=CC=CC=C2S1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reduction of Nitroalkene Precursors
One common approach involves the reduction of 2-(2-nitroethenyl)benzothiophene derivatives using lithium aluminum tetrahydride (LiAlH4) in tetrahydrofuran (THF) under inert atmosphere at 0–20 °C. This reaction reduces the nitroalkene to the corresponding amine, which can be isolated as the hydrochloride salt.
| Step | Reagents & Conditions | Yield (%) | Notes |
|---|---|---|---|
| Reduction | LiAlH4 in THF, 0–20 °C, inert atmosphere | 93% | High purity amine hydrochloride obtained |
This method provides a high yield and is widely used due to the strong reducing power of LiAlH4, effectively converting nitroalkenes to primary amines.
Reductive Amination of Benzothiophene Aldehydes
Another method involves the reductive amination of 1-benzothiophene-2-carboxaldehyde with isopropylamine in the presence of reducing agents such as sodium cyanoborohydride or borane complexes. This method allows direct formation of the secondary amine.
| Step | Reagents & Conditions | Yield (%) | Notes |
|---|---|---|---|
| Reductive Amination | 1-benzothiophene-2-carboxaldehyde + isopropylamine + NaBH3CN or borane-THF | 85–95% | Mild conditions, selective secondary amine formation |
Borane-THF complex has been used effectively for the reduction step at 0–20 °C, yielding the amine in high purity.
Amide Formation and Subsequent Reduction
Some synthetic routes involve initial formation of amide derivatives from benzothiophene carboxylic acids and amines using coupling agents such as HATU or EDC in the presence of bases like DIPEA or triethylamine. The amide can then be reduced to the corresponding amine.
| Step | Reagents & Conditions | Yield (%) | Notes |
|---|---|---|---|
| Amide Coupling | Benzothiophene carboxylic acid + amine + HATU or EDC + DIPEA | Variable | Efficient amidation under mild conditions |
| Reduction | LiAlH4 or borane-THF reduction of amide to amine | 80–90% | Requires careful control to avoid over-reduction |
This method is useful when direct reductive amination is challenging or when amide intermediates are desired for further modifications.
Hydrochloride Salt Formation
The free base amine is converted to the hydrochloride salt by treatment with hydrogen chloride gas or by reaction with hydrochloric acid in an appropriate solvent such as ethanol or diethyl ether.
| Step | Reagents & Conditions | Yield (%) | Notes |
|---|---|---|---|
| Salt Formation | HCl gas or HCl in ethanol/ether | Quantitative | Improves compound stability and crystallinity |
| Method | Key Reagents/Conditions | Yield (%) | Advantages | Disadvantages |
|---|---|---|---|---|
| LiAlH4 reduction of nitroalkene | LiAlH4 in THF, 0–20 °C, inert atmosphere | 93% | High yield, straightforward | Requires careful handling of LiAlH4 |
| Reductive amination | Benzothiophene aldehyde + isopropylamine + NaBH3CN or borane-THF | 85–95% | Mild conditions, selective | Sensitive to moisture |
| Amide formation + reduction | HATU/EDC coupling + LiAlH4 or borane-THF | 80–90% | Versatile intermediate formation | Multi-step, longer synthesis time |
| Hydrochloride salt formation | HCl gas or HCl in ethanol/ether | Quantitative | Stabilizes amine, easy isolation | Requires acid handling precautions |
- The use of lithium aluminum tetrahydride remains a gold standard for the reduction of nitroalkene precursors due to its efficiency and high yield.
- Borane-THF complexes offer a milder alternative for reductive amination with good selectivity and yields.
- Amide coupling with modern reagents such as HATU and EDC allows for modular synthesis of derivatives, facilitating structure-activity relationship studies in drug discovery.
- Conversion to hydrochloride salt improves the compound’s shelf-life and handling safety, essential for pharmaceutical applications.
The preparation of N-(1-benzothien-2-ylmethyl)propan-2-amine hydrochloride is well-established through several synthetic routes primarily involving reduction of nitroalkene precursors or reductive amination of benzothiophene aldehydes. Lithium aluminum tetrahydride and borane-THF are key reagents for reduction steps, while modern coupling agents enable versatile intermediate synthesis. The final hydrochloride salt formation ensures compound stability suitable for further application.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-(1-benzothien-2-ylmethyl)propan-2-amine hydrochloride can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: It can undergo substitution reactions, particularly nucleophilic substitution, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, under anhydrous conditions.
Substitution: Various nucleophiles like halides, under basic or acidic conditions.
Major Products:
Oxidation: Oxidized derivatives of the benzothiophene ring.
Reduction: Reduced amine derivatives.
Substitution: Substituted benzothiophene derivatives.
Scientific Research Applications
Neuropathic Pain Management
Research indicates that compounds similar to N-(1-benzothien-2-ylmethyl)propan-2-amine hydrochloride exhibit TRPM8 antagonistic activity, which can be beneficial in treating neuropathic pain conditions such as diabetic neuropathy and cold allodynia. TRPM8 is a receptor implicated in the sensation of cold and pain, making it a target for pain management therapies. Studies have shown that antagonists of TRPM8 can alleviate pain symptoms in models of neuropathic pain .
Case Study : In a study involving rats with chronic constriction injury (CCI), administration of TRPM8 antagonists resulted in reduced cold allodynia, suggesting that this compound could serve as a potential treatment for similar conditions in humans.
Inflammatory and Autoimmune Diseases
The compound's structural characteristics suggest potential applications in modulating immune responses. It may act as an inverse agonist for nuclear receptors such as RORγt, which are involved in inflammatory and autoimmune pathways. This modulation can help manage diseases like multiple sclerosis and rheumatoid arthritis .
Research Findings : A recent study highlighted the discovery of derivatives of benzothiophene compounds that showed significant inverse agonism at RORγt, indicating a pathway through which this compound could exert anti-inflammatory effects .
Therapeutic Development
Given its promising pharmacological profile, this compound is being investigated for various dosage forms including tablets and injections. The development process involves assessing pharmacokinetics, stability, and toxicity to ensure safety and efficacy in clinical settings .
Summary Table of Applications
| Application Area | Mechanism of Action | Potential Benefits |
|---|---|---|
| Neuropathic Pain | TRPM8 antagonism | Alleviation of cold allodynia |
| Inflammatory Diseases | RORγt inverse agonism | Reduction in inflammatory responses |
| Drug Formulation | Various dosage forms (tablets, injections) | Improved patient compliance and outcomes |
Mechanism of Action
The mechanism of action of N-(1-benzothien-2-ylmethyl)propan-2-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and biological context.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Analogues with Aromatic Substitutions
Table 1: Key Structural and Pharmacological Comparisons
Key Observations:
- Phenothiazine (Promethazine): Provides planar rigidity, favoring dopamine receptor antagonism .
- Amine Substituent Effects: N-Methylation (PMMA, 5-MAPB): Reduces metabolism via monoamine oxidase (MAO), extending half-life . N-(2-Methoxybenzyl) (4-EA-NBOMe): Enhances 5-HT2A receptor affinity, common in psychedelics .
Physicochemical and Pharmacokinetic Properties
Table 2: Physicochemical Comparisons
| Compound Name | Molecular Weight (g/mol) | LogP (Predicted) | Aqueous Solubility (HCl salt) | Metabolic Stability |
|---|---|---|---|---|
| N-(1-Benzothien-2-ylmethyl)propan-2-amine HCl | ~255.8 | ~2.5 | High (salt form) | Moderate (CYP2D6) |
| Promethazine HCl | 320.9 | 3.8 | Moderate | Low (CYP2D6) |
| PMMA HCl | 215.7 | 2.1 | High | High |
| Tamsulosin HCl | 444.9 | 2.8 | Moderate | High (CYP3A4) |
Key Observations:
Biological Activity
N-(1-benzothien-2-ylmethyl)propan-2-amine hydrochloride, a compound with the chemical formula C₁₂H₁₅NS·HCl and CAS number 886504-98-9, has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article synthesizes current research findings on its biological activity, including antimicrobial, anticancer, and neuropharmacological properties.
- Molecular Formula : C₁₂H₁₅NS·HCl
- Molar Mass : 205.32 g/mol
- Structure : The compound features a benzothiene moiety linked to a propan-2-amine structure, which is critical for its biological interactions.
1. Antimicrobial Activity
Research indicates that compounds with similar structural features to this compound exhibit significant antimicrobial properties. For instance:
- Thiadiazole Derivatives : A study demonstrated that thiadiazole derivatives possess antimicrobial activity against both Gram-positive and Gram-negative bacteria, suggesting that compounds with similar functional groups may exhibit comparable effects .
| Compound Type | Activity Against | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Thiadiazole Derivatives | S. aureus, E. coli | 0.03 - 4 µg/mL |
| Benzothienyl Compounds | Various Bacteria | Not specified |
2. Anticancer Activity
The anticancer potential of this compound is supported by studies on related benzothienyl structures that demonstrate inhibition of cancer cell proliferation:
- Cell Line Studies : Research has shown that benzothienyl derivatives can inhibit the growth of various cancer cell lines at concentrations ranging from to M. The presence of specific substituents significantly influences their efficacy .
| Cell Line | Inhibition Rate (%) | Concentration (M) |
|---|---|---|
| SW707 (Rectal) | 70% | |
| A549 (Lung) | 85% | |
| T47D (Breast) | 65% |
3. Neuropharmacological Effects
The compound's interaction with neurotransmitter systems is another area of interest:
- Prokineticin Receptor Antagonism : Similar compounds have been identified as antagonists of prokineticin receptors, which are involved in various neurological and psychiatric disorders. This suggests potential therapeutic applications for this compound in treating conditions related to disrupted prokineticin signaling .
Case Studies and Research Findings
Several studies have focused on the synthesis and biological evaluation of benzothienyl derivatives:
- Synthesis and Evaluation : A recent study synthesized various benzothienyl derivatives, including this compound, and evaluated their anticancer activity against several human cancer cell lines. The findings indicated that structural modifications could enhance biological activity significantly.
- Mechanism of Action : Investigations into the mechanism revealed that these compounds may induce apoptosis in cancer cells through the activation of specific signaling pathways, including MAPK/ERK pathways .
Q & A
Q. How can researchers design a robust synthesis protocol for N-(1-benzothien-2-ylmethyl)propan-2-amine hydrochloride?
Methodological Answer:
- Retrosynthetic Analysis : Use AI-driven tools (e.g., Template_relevance models) to identify feasible routes. Prioritize one-step reactions to streamline synthesis, leveraging databases like Reaxys for validated precursors .
- Precursor Selection : Focus on benzothiophene derivatives and isopropylamine intermediates. For example, coupling 1-benzothiophene-2-carbaldehyde with propan-2-amine via reductive amination, followed by HCl salt formation .
- Validation : Confirm purity via HPLC (≥98%) and structural integrity via NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) .
Q. What methodologies are recommended for structural characterization of this compound?
Methodological Answer:
- X-ray Crystallography : Employ SHELX programs (SHELXS/SHELXL) for single-crystal structure determination. Refinement against high-resolution data (<1.0 Å) ensures accurate bond-length/angle measurements .
- Spectroscopic Techniques : Use FT-IR to confirm amine hydrochloride formation (N–H stretch ~2500–3000 cm⁻¹) and UV-Vis for λmax identification (e.g., 255 nm) .
Q. How can researchers standardize pharmacological assays for initial activity screening?
Methodological Answer:
- Receptor Binding Assays : Use radioligand displacement (e.g., ³H-labeled serotonin/dopamine receptors) to measure IC₅₀ values. Validate with positive controls like fenfluramine hydrochloride .
- In Vitro Toxicity : Perform MTT assays on HEK-293 or HepG2 cells, comparing LD₅₀ to structurally related amphetamine derivatives .
Advanced Research Questions
Q. How can enantiomeric resolution be achieved for chiral purity assessment?
Methodological Answer:
- Chiral Chromatography : Use Chiralpak® IG-3 columns with hexane:isopropanol (90:10 + 0.1% trifluoroacetic acid) for baseline separation. Validate enantiomer ratios via circular dichroism (CD) .
- Dynamic Resolution : Apply kinetic resolution with lipases (e.g., Candida antarctica) to selectively acylate one enantiomer .
Q. What strategies address data contradictions between in vitro receptor affinity and in vivo efficacy?
Methodological Answer:
Q. How can impurity profiling be optimized for batch-to-batch consistency?
Methodological Answer:
Q. What experimental designs mitigate scalability challenges in multi-step synthesis?
Methodological Answer:
Q. How should researchers handle discrepancies in crystallographic data refinement?
Methodological Answer:
- Twinning Analysis : Use SHELXL’s TWIN/BASF commands to model twinned crystals. Validate with R-factor convergence (<5%) .
- Hydrogen Bond Networks : Refine using Hirshfeld surface analysis to resolve ambiguous electron density regions .
Safety and Compliance
Q. What safety protocols are critical for handling this hydrochloride salt?
Methodological Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
